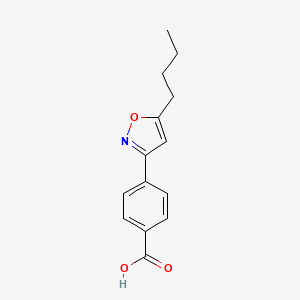
4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol It features a benzoic acid moiety substituted with a 5-butyl-1,2-oxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-butyl-1,2-oxazole with a benzoic acid derivative in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole and benzoic acid moieties. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,2-oxazol-3-yl)benzoic acid
- 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
- 3,5-Bis(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group on the oxazole ring can influence its lipophilicity and interaction with biological targets, differentiating it from other similar compounds .
Properties
CAS No. |
835594-16-6 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-(5-butyl-1,2-oxazol-3-yl)benzoic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-12-9-13(15-18-12)10-5-7-11(8-6-10)14(16)17/h5-9H,2-4H2,1H3,(H,16,17) |
InChI Key |
RNBXYUGIXFCRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















